Cas no 866341-05-1 (2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide)

2-{4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide is a structurally complex organic compound featuring an imidazole core substituted with dimethoxyphenyl and fluorophenyl groups, linked via a sulfanylacetamide moiety. This compound exhibits potential pharmacological relevance due to its dual fluorophenyl substitution, which may enhance binding affinity and metabolic stability. The presence of methoxy and fluorine groups suggests improved lipophilicity and bioavailability, making it a candidate for further investigation in medicinal chemistry applications. Its well-defined molecular architecture allows for precise structure-activity relationship studies, particularly in targeting enzyme or receptor interactions. The compound is suited for research in drug discovery, particularly where fluorinated and heterocyclic scaffolds are of interest.
2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide structure
866341-05-1 structure
Product name:2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide
CAS No:866341-05-1
MF:C25H21F2N3O3S
MW:481.514351606369
CID:6084155
PubChem ID:4152534

2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide
    • 2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
    • Acetamide, 2-[[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]thio]-N-(3-fluorophenyl)-
    • 866341-05-1
    • AKOS002096360
    • F1602-0222
    • 2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
    • 2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
    • Inchi: 1S/C25H21F2N3O3S/c1-32-22-11-6-16(12-23(22)33-2)21-14-30(20-9-7-17(26)8-10-20)25(29-21)34-15-24(31)28-19-5-3-4-18(27)13-19/h3-14H,15H2,1-2H3,(H,28,31)
    • InChI Key: ZQGSVMDVDPGLKQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(F)=C1)(=O)CSC1N(C2=CC=C(F)C=C2)C=C(C2=CC=C(OC)C(OC)=C2)N=1

Computed Properties

  • Exact Mass: 481.12716904g/mol
  • Monoisotopic Mass: 481.12716904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 90.7Ų

2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1602-0222-1mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1602-0222-3mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1602-0222-40mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1602-0222-30mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1602-0222-5μmol
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0222-20μmol
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0222-2μmol
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0222-4mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0222-5mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1602-0222-15mg
2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
866341-05-1 90%+
15mg
$89.0 2023-05-17

Additional information on 2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide

Introduction to 2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 866341-05-1, specifically 2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric moieties, including fluoro-substituted aromatic rings and imidazole sulfanyl groups, suggests a high degree of specificity and efficacy in biological interactions.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. The fluorine atoms incorporated into the molecule at the 3-position of the phenyl ring and the 4-position of another phenyl ring play a crucial role in enhancing metabolic stability and binding affinity. This is particularly relevant in the context of drug design, where optimizing pharmacokinetic properties is essential for achieving clinical success. The dimethoxyphenyl moiety further contributes to the compound's unique pharmacological profile, potentially influencing its interaction with target enzymes or receptors.

One of the most compelling aspects of this compound is its potential application in addressing complex diseases characterized by aberrant signaling pathways. For instance, studies have indicated that imidazole derivatives exhibit significant activity against various enzymatic targets, including kinases and phosphodiesterases. The sulfanyl group at the 2-position of the imidazole ring enhances the molecule's solubility and bioavailability, making it a promising candidate for further development. Additionally, the 3-fluorophenyl substituent may contribute to selective binding by modulating electronic properties and steric hindrance.

In light of these properties, researchers have been exploring this compound as a lead structure for several therapeutic indications. Preliminary in vitro studies have demonstrated promising results in terms of inhibitory activity against key disease-related targets. For example, its interaction with certain protein kinases has been shown to disrupt aberrant signaling cascades associated with cancer progression. Moreover, the compound's ability to cross cell membranes efficiently suggests that it could be developed into an orally bioavailable drug.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include Suzuki-Miyaura cross-coupling reactions to establish the aromatic rings and imidazole core, followed by sulfanylation and acetylamide formation. The use of advanced catalytic systems has enabled more efficient and sustainable synthesis routes, aligning with green chemistry principles. These advancements not only improve production scalability but also minimize waste generation.

From a regulatory perspective, compounds like 2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current research is focused on optimizing dosing regimens and identifying potential side effects through comprehensive toxicological studies. The integration of computational modeling techniques has accelerated this process by allowing researchers to predict molecular interactions before experimental validation.

The broader implications of this compound extend beyond its immediate therapeutic applications. Its unique structural features provide valuable insights into drug design principles that can be applied to other molecular entities. By understanding how different substituents influence biological activity, chemists can develop libraries of compounds with enhanced properties for future research endeavors. This iterative approach is fundamental to advancing chemical biology as a field.

In conclusion,2-{4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide (CAS no 866341-05-1) stands as a testament to the ingenuity of modern medicinal chemistry. Its complex architecture and promising biological activity position it as a valuable tool for both academic research and industrial development. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in shaping next-generation therapeutics.

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